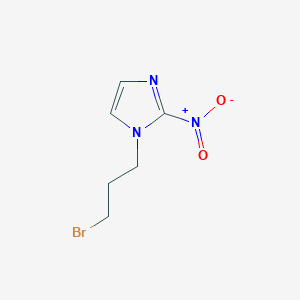![molecular formula C9H7NO2S B180915 2-(Benzo[d]thiazol-2-yl)acetic acid CAS No. 29182-45-4](/img/structure/B180915.png)
2-(Benzo[d]thiazol-2-yl)acetic acid
概要
説明
2-(Benzo[d]thiazol-2-yl)acetic acid is a compound that contains a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Synthesis Analysis
The synthesis of 2-(Benzo[d]thiazol-2-yl)acetic acid involves several steps. The nucleophilic reagent attacks the higher substituted carbon atom to form the more stable carbocation intermediate . The yield of the synthesis process can vary, but it has been reported to be around 66% .Molecular Structure Analysis
The thiazole ring in 2-(Benzo[d]thiazol-2-yl)acetic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Chemical Reactions Analysis
The thiazole ring in 2-(Benzo[d]thiazol-2-yl)acetic acid can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The compound has been found to be active in various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
2-(Benzo[d]thiazol-2-yl)acetic acid is a solid compound with a molecular weight of 225.29 . It has a flash point of 209.9°C, a boiling point of 423.4°C at 760 mmHg, and a melting point of 159°C .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “2-(Benzo[d]thiazol-2-yl)acetic acid”, focusing on six unique applications:
Solvent Effects on Excited State Reactions
This compound has been studied for its behavior under different solvent polarities, particularly how excited-state hydrogen bonds and proton transfers are affected. This research is crucial for understanding the photophysical properties of molecules and can aid in the development of better fluorescent materials .
Protein Tyrosine Phosphatase 1B Inhibition
Derivatives of this compound have been synthesized and evaluated for their potential as inhibitors of protein tyrosine phosphatase 1B, which is a therapeutic target for Type II diabetes. This application could lead to new treatments for diabetes .
Anti-proliferative Properties
Research has been conducted on the anti-proliferative effects of benzothiazole derivatives, which includes the compound . These studies are significant for cancer research, as they can lead to the development of new anticancer drugs .
Synthesis of Benzothiazole Derivatives
The compound serves as a precursor in the synthesis of various benzothiazole derivatives through different synthetic pathways. These derivatives have a wide range of biological activities, making this compound valuable in medicinal chemistry .
Biological Evaluation and Molecular Docking Studies
Studies include biological evaluation and molecular docking to understand the interaction between benzothiazole derivatives and biological targets. This research is important for drug design and discovery processes .
Broad Biological Applications
Benzothiazole scaffolds, including those derived from this compound, have been identified to possess a broad spectrum of biological activities such as antibacterial, antifungal, antioxidant, antimicrobial, and more. This highlights the versatility of this compound in various scientific research applications .
Safety and Hazards
将来の方向性
The future directions for 2-(Benzo[d]thiazol-2-yl)acetic acid involve further optimization into a chemical probe to investigate the merit of targeting the ZnF-UBD of HDAC6 in multiple myeloma and other diseases . This compound has the potential to be developed into a potent antagonist for the treatment of various diseases .
作用機序
Target of Action
The primary targets of 2-(Benzo[d]thiazol-2-yl)acetic acid are Mycobacterium tuberculosis and cyclooxygenase (COX) enzymes . The compound has shown significant inhibitory activity against M. tuberculosis, making it a potential candidate for anti-tubercular therapy . Additionally, it has demonstrated COX-1 inhibition, suggesting its potential as an anti-inflammatory agent .
Mode of Action
2-(Benzo[d]thiazol-2-yl)acetic acid interacts with its targets to induce changes that inhibit their function. In the case of M. tuberculosis, the compound’s benzothiazole derivatives have shown better inhibition potency . For COX enzymes, the compound’s derivatives have shown the highest inhibitory concentrations, indicating a strong interaction with these enzymes .
Biochemical Pathways
The compound affects the biochemical pathways associated with M. tuberculosis and inflammation. By inhibiting M. tuberculosis, it disrupts the bacterial growth and proliferation pathways, potentially leading to the eradication of the bacteria . By inhibiting COX enzymes, it can potentially disrupt the synthesis of prostaglandins, key mediators of inflammation .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis and COX enzymes. This could potentially lead to the reduction of tuberculosis infection and inflammation, respectively . .
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAYQTSFMDZTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406917 | |
| Record name | (1,3-Benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29182-45-4 | |
| Record name | (1,3-Benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-Benzothiazol-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(Benzo[d]thiazol-2-yl)acetic acid interact with HDAC6 and what are the potential downstream effects?
A1: The research paper titled "Crystal structure of fragment 2-(Benzo[d]thiazol-2-yl)acetic acid bound in the ubiquitin binding pocket of the HDAC6 zinc-finger domain" [] investigates the binding of this specific fragment to the zinc-finger domain of HDAC6. This domain is crucial for the interaction of HDAC6 with ubiquitin, a protein involved in various cellular processes. By binding to this domain, 2-(Benzo[d]thiazol-2-yl)acetic acid could potentially disrupt the HDAC6-ubiquitin interaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)








